Methyl 2,3-dichlorobenzoate
CAS No.: 2905-54-6
Cat. No.: VC2480889
Molecular Formula: C8H6Cl2O2
Molecular Weight: 205.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2905-54-6 |
---|---|
Molecular Formula | C8H6Cl2O2 |
Molecular Weight | 205.03 g/mol |
IUPAC Name | methyl 2,3-dichlorobenzoate |
Standard InChI | InChI=1S/C8H6Cl2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3 |
Standard InChI Key | RFVULUSGHFRDHJ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C(=CC=C1)Cl)Cl |
Canonical SMILES | COC(=O)C1=C(C(=CC=C1)Cl)Cl |
Introduction
Physical and Chemical Properties
Basic Information
Methyl 2,3-dichlorobenzoate is characterized by several key identifiers and structural features. The table below summarizes the basic information about this compound:
Property | Value |
---|---|
CAS Number | 2905-54-6 |
Molecular Formula | C8H6Cl2O2 |
Molecular Weight | 205.04 g/mol |
IUPAC Name | Methyl 2,3-dichlorobenzoate |
Synonyms | 2,3-Dichlorobenzoic acid methyl ester; Benzoic acid, 2,3-dichloro-, Methyl ester; 2,3-dichloro-benzoic acid methyl ester |
The compound contains a benzoic acid methyl ester structure with two chlorine atoms positioned at the 2,3-positions of the benzene ring. This specific arrangement of functional groups contributes to its characteristic properties and reactivity patterns .
Physical Properties
The physical properties of Methyl 2,3-dichlorobenzoate determine its handling, storage, and application parameters. These properties are crucial for researchers and industrial chemists working with this compound:
Property | Value |
---|---|
Physical State | Solid (white crystals) |
Melting Point | 33-38 °C |
Boiling Point | 294.45 °C (rough estimate) |
Density | 1.36 g/cm³ |
Refractive Index | 1.5537 |
Flash Point | 110 °C |
Color | White to Off-White |
Solubility | Slightly soluble in chloroform and methanol |
These physical characteristics are important considerations for laboratory and industrial applications, affecting purification methods, reaction conditions, and handling protocols .
Chemical Properties
Methyl 2,3-dichlorobenzoate exhibits chemical properties typical of chlorinated aromatic esters. The presence of two chlorine atoms on the benzene ring makes it electron-deficient, influencing its reactivity in various chemical transformations. The electron-withdrawing effect of the chlorine atoms activates the compound toward nucleophilic attacks, particularly at positions meta to the substituents .
The ester group provides an additional reactive site for hydrolysis, transesterification, and other transformations. Under appropriate conditions, the compound can undergo selective reactions at either the ester functionality or the chlorinated positions, offering versatility in synthetic applications .
Synthesis and Production
The synthesis of Methyl 2,3-dichlorobenzoate typically involves the esterification of 2,3-dichlorobenzoic acid with methanol under acidic conditions. This straightforward process is commonly employed in both laboratory and industrial settings to produce the compound with high purity and yield .
The typical synthetic route involves:
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Reaction of 2,3-dichlorobenzoic acid with methanol
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Addition of an acid catalyst (typically sulfuric acid or hydrogen chloride)
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Refluxing the reaction mixture to drive the equilibrium toward product formation
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Purification of the crude product through techniques such as recrystallization or distillation
The high efficiency and relatively mild conditions of this synthesis make Methyl 2,3-dichlorobenzoate readily accessible for various applications, contributing to its widespread use in organic synthesis .
Applications
Chemical Synthesis Applications
Methyl 2,3-dichlorobenzoate serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules with specific functional group patterns. Its primary applications in chemical synthesis include:
The compound undergoes nucleophilic substitution reactions where the chlorine atoms serve as leaving groups in the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity makes it a valuable precursor for synthesizing various functionalized benzoates with tailored properties .
Additionally, the compound finds use in the synthesis of heterocyclic compounds, including benzimidazoles and benzothiazoles, which are important structural motifs in numerous bioactive molecules. The strategic positioning of the chlorine atoms at the 2,3-positions facilitates selective transformations and directed functionalization .
Pharmaceutical Applications
In the pharmaceutical industry, Methyl 2,3-dichlorobenzoate serves as a key intermediate in the synthesis of various drug candidates and active pharmaceutical ingredients. The compound's structure allows for selective modifications that can lead to molecules with specific biological activities .
The pharmaceutical applications of this compound extend to the development of drugs with diverse therapeutic targets. The chlorinated aromatic structure can provide favorable pharmacokinetic properties in certain drug classes, making it a valuable starting material in medicinal chemistry .
Agrochemical Applications
Methyl 2,3-dichlorobenzoate is utilized in the agrochemical industry as a precursor for various pesticides, herbicides, and plant growth regulators. The chlorinated aromatic structure contributes to biological activity against certain pests and plant pathogens .
The compound's relative stability and selective reactivity make it suitable for transformation into targeted agrochemicals with specific modes of action. This application highlights the importance of chlorinated aromatic compounds in modern agricultural chemistry .
Reactivity
Nucleophilic Substitution Reactions
One of the key reactivity patterns of Methyl 2,3-dichlorobenzoate involves nucleophilic substitution reactions at the chlorinated positions. The electron-withdrawing nature of the chlorine atoms and the ester group activates the compound toward nucleophilic attacks, allowing for selective substitutions under appropriate conditions .
Common nucleophiles that react with Methyl 2,3-dichlorobenzoate include amines, alcohols, thiols, and various carbon nucleophiles. These reactions typically proceed through an addition-elimination mechanism, resulting in the replacement of one or both chlorine atoms with the nucleophilic species .
The reactivity at the two chlorine positions can differ based on steric and electronic factors, sometimes allowing for regioselective transformations that are valuable in the synthesis of asymmetrically substituted derivatives .
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